Cas no 98451-51-5 ((2-Amino-6-nitrophenyl)methanol)

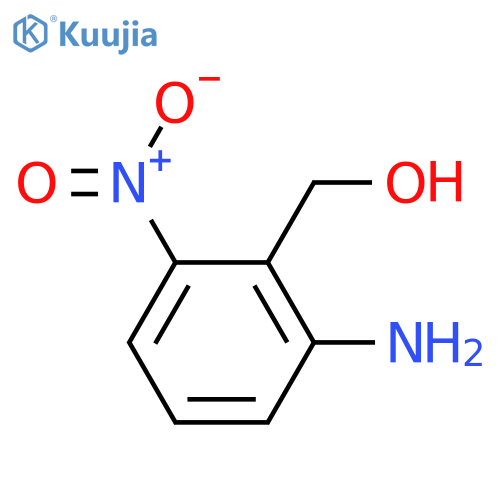

98451-51-5 structure

商品名:(2-Amino-6-nitrophenyl)methanol

(2-Amino-6-nitrophenyl)methanol 化学的及び物理的性質

名前と識別子

-

- (2-Amino-6-nitrophenyl)methanol

- 2-amino-6-nitrobenzyl alcohol

- Benzenemethanol,2-amino-6-nitro-

- SCHEMBL1374438

- YDA45151

- BSQXKAWQRQDMAK-UHFFFAOYSA-N

- CCRIS 3032

- EN300-3014071

- SY129175

- CS-0188493

- 98451-51-5

- Benzyl alcohol, 2-amino-6-nitro-

- Benzenemethanol, 2-amino-6-nitro-

- Z1198157423

- A922810

- BS-18062

- AC7482

- MFCD01664411

- DTXSID80243579

- AKOS006277340

- DTXCID60166070

- 2-ANBA

- DB-344573

-

- MDL: MFCD01664411

- インチ: InChI=1S/C7H8N2O3/c8-6-2-1-3-7(9(11)12)5(6)4-10/h1-3,10H,4,8H2

- InChIKey: BSQXKAWQRQDMAK-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C(C(=C1)[N+](=O)[O-])CO)N

計算された属性

- せいみつぶんしりょう: 168.053

- どういたいしつりょう: 168.053

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 169

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 92.1A^2

じっけんとくせい

- 密度みつど: 1.432

- ふってん: 386.8℃at760mmHg

- フラッシュポイント: 187.7°C

- 屈折率: 1.663

- PSA: 92.07000

- LogP: 1.77370

(2-Amino-6-nitrophenyl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | BS-18062-5MG |

(2-Amino-6-nitrophenyl)methanol |

98451-51-5 | >95% | 5mg |

£46.00 | 2025-02-08 | |

| Key Organics Ltd | BS-18062-10MG |

(2-Amino-6-nitrophenyl)methanol |

98451-51-5 | >95% | 10mg |

£63.00 | 2025-02-08 | |

| Enamine | EN300-3014071-0.1g |

(2-amino-6-nitrophenyl)methanol |

98451-51-5 | 95.0% | 0.1g |

$30.0 | 2025-03-21 | |

| Enamine | EN300-3014071-0.25g |

(2-amino-6-nitrophenyl)methanol |

98451-51-5 | 95.0% | 0.25g |

$36.0 | 2025-03-21 | |

| Apollo Scientific | OR55410-1g |

2-Amino-6-nitrobenzyl alcohol |

98451-51-5 | 1g |

£90.00 | 2024-08-02 | ||

| Alichem | A014001229-500mg |

2-Amino-6-nitrobenzyl alcohol |

98451-51-5 | 97% | 500mg |

$782.40 | 2023-08-31 | |

| abcr | AB402652-5 g |

(2-Amino-6-nitrophenyl)methanol, 95%; . |

98451-51-5 | 95% | 5g |

€737.20 | 2022-03-24 | |

| TRC | A622820-10mg |

(2-Amino-6-nitrophenyl)methanol |

98451-51-5 | 10mg |

$ 50.00 | 2022-06-07 | ||

| Enamine | EN300-3014071-0.5g |

(2-amino-6-nitrophenyl)methanol |

98451-51-5 | 95.0% | 0.5g |

$53.0 | 2025-03-21 | |

| TRC | A622820-100mg |

(2-Amino-6-nitrophenyl)methanol |

98451-51-5 | 100mg |

$ 160.00 | 2022-06-07 |

(2-Amino-6-nitrophenyl)methanol 関連文献

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

98451-51-5 ((2-Amino-6-nitrophenyl)methanol) 関連製品

- 612-25-9((2-nitrophenyl)methanol)

- 40870-59-5(4-Methyl-3-nitrobenzyl alcohol)

- 80866-76-8(3-Methyl-2-nitrobenzyl Alcohol)

- 54915-41-2((2-methyl-6-nitro-phenyl)methanol)

- 80866-94-0((2-Methyl-3,5-dinitrophenyl)methanol)

- 23876-13-3(2-Methyl-3-nitrobenzyl alcohol)

- 66424-92-8((5-Methyl-2-nitrophenyl)methanol)

- 23222-97-1(2-Nitro-p-xylylene Glycol)

- 73428-04-3(3-Nitronaphthalene-2-methanol)

- 77376-03-5(3-(Hydroxymethyl)-4-nitroaniline)

推奨される供給者

Amadis Chemical Company Limited

(CAS:98451-51-5)(2-Amino-6-nitrophenyl)methanol

清らかである:99%

はかる:5g

価格 ($):230.0